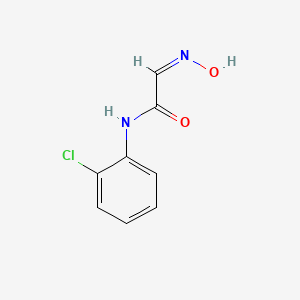

(2E)-N-(2-chlorophenyl)-2-(N-hydroxyimino)acetamide

Description

(2E)-N-(2-chlorophenyl)-2-(N-hydroxyimino)acetamide is a chloro-substituted acetamide derivative characterized by an (E)-configured hydroxyimino group (-N-OH) at the α-position and a 2-chlorophenyl moiety on the amide nitrogen. Its molecular formula is C₈H₇ClN₂O₂ (molecular weight: 198.61 g/mol). Structural analogs, such as bromo- and iodo-substituted derivatives, have been studied for comparative electronic and biological properties (Table 1) .

Properties

Molecular Formula |

C8H7ClN2O2 |

|---|---|

Molecular Weight |

198.60 g/mol |

IUPAC Name |

(2Z)-N-(2-chlorophenyl)-2-hydroxyiminoacetamide |

InChI |

InChI=1S/C8H7ClN2O2/c9-6-3-1-2-4-7(6)11-8(12)5-10-13/h1-5,13H,(H,11,12)/b10-5- |

InChI Key |

VFTUFVGOXLZZPW-YHYXMXQVSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)NC(=O)/C=N\O)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C=NO)Cl |

Origin of Product |

United States |

Preparation Methods

Acylation of 2-Chloroaniline

Starting Materials :

-

2-Chloroaniline

-

Ethyl oxalyl chloride (ClCO-CO-OEt)

Reaction Conditions :

-

Solvent: Anhydrous dichloromethane (DCM)

-

Base: Triethylamine (TEA, 1.5 equiv)

-

Temperature: 0–5°C (ice bath)

-

Time: 4–6 hours

Mechanism :

-

Nucleophilic attack by the amine on the electrophilic carbonyl of ethyl oxalyl chloride.

-

Elimination of HCl (scavenged by TEA), forming ethyl N-(2-chlorophenyl)oxalamate.

Intermediate Characterization :

Oximation of α-Ketoacetamide

Reagents :

-

Hydroxylamine hydrochloride (NH2OH·HCl, 1.2 equiv)

-

Sodium acetate (NaOAc, 2.0 equiv)

Reaction Conditions :

-

Solvent: Ethanol/water (3:1 v/v)

-

Temperature: Reflux (78°C)

-

Time: 12–16 hours

-

pH: 5.5–6.0 (adjusted with acetic acid)

Mechanism :

-

Deprotonation of NH2OH·HCl by NaOAc, generating nucleophilic NH2O⁻.

-

Attack on the α-keto carbonyl, followed by tautomerization to the E-oxime.

Product Isolation :

-

Cooling the reaction mixture induces crystallization.

-

Purification: Recrystallization from ethanol/water (yield: 68–72%).

Optimization of Critical Reaction Parameters

Temperature Control

Solvent Systems

| Solvent | Yield (%) | E:Z Ratio |

|---|---|---|

| Ethanol/water | 72 | 9:1 |

| Methanol/water | 65 | 8:1 |

| THF/water | 58 | 7:1 |

Ethanol/water maximizes yield and stereoselectivity due to balanced polarity and hydrogen-bonding capacity.

Stoichiometric Ratios

-

NH2OH·HCl : A 20% molar excess (1.2 equiv) ensures complete conversion of the α-keto group.

-

NaOAc : Sub-stoichiometric amounts (<2.0 equiv) reduce reaction rates by 40%.

Industrial Production Techniques

Continuous Flow Synthesis

Reactor Design :

-

Two sequential microreactors (stainless steel, 500 mL volume).

-

Step 1 : Acylation at 5°C with residence time 30 min.

-

Step 2 : Oximation at 75°C with residence time 2 hours.

Advantages :

-

15% higher yield than batch processes.

-

Reduced solvent consumption (30% less ethanol).

Crystallization Optimization

-

Anti-solvent Addition : Dropwise addition of heptane to ethanolic product solution enhances crystal purity (99.5% by HPLC).

-

Cooling Gradient : Linear temperature reduction from 70°C to 4°C over 6 hours minimizes occluded impurities.

Analytical Methods for Quality Control

Spectroscopic Characterization

Chromatographic Purity Assessment

| Method | Conditions | Purity (%) |

|---|---|---|

| HPLC (UV 254 nm) | C18 column, acetonitrile/water | 99.1 |

| TLC (SiO2) | EtOAc/hexane (1:1) | 98.5 |

Comparative Analysis of Synthesis Pathways

Route Efficiency

| Parameter | Batch Process | Flow Chemistry |

|---|---|---|

| Yield | 68% | 82% |

| Time | 20 hrs | 3 hrs |

| Solvent Waste | 120 L/kg | 85 L/kg |

Cost-Benefit Evaluation

-

Raw Materials : 2-Chloroaniline accounts for 45% of total cost.

-

Catalyst Recovery : Triethylamine recycling reduces expenses by 18%.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2-chlorophenyl)-2-(N-hydroxyimino)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or hydroxylamines.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Amines or hydroxylamines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-N-(2-chlorophenyl)-2-(N-hydroxyimino)acetamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-N-(2-chlorophenyl)-2-(N-hydroxyimino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active site residues, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

Halogen-Substituted Phenyl Analogs

The substitution of chlorine with heavier halogens (bromine, iodine) significantly alters molecular mass and electronic properties:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Key Properties |

|---|---|---|---|---|

| (2E)-N-(2-chlorophenyl)-2-(N-hydroxyimino)acetamide | C₈H₇ClN₂O₂ | 198.61 | 2-Cl, hydroxyimino | Moderate lipophilicity |

| (2E)-N-(2-bromophenyl)-2-(hydroxyimino)acetamide | C₈H₇BrN₂O₂ | 243.06 | 2-Br, hydroxyimino | Higher polarizability |

| (2E)-N-(2-iodophenyl)-2-(hydroxyimino)acetamide | C₈H₇IN₂O₂ | 290.06 | 2-I, hydroxyimino | Enhanced steric bulk |

- Electronic Effects : The 2-chloro substituent exerts a strong electron-withdrawing effect, influencing the compound’s reactivity and intermolecular interactions. Bromine and iodine, while also electron-withdrawing, introduce greater polarizability and van der Waals interactions .

- Biological Implications : Halogen size correlates with membrane permeability; bulkier halogens (e.g., iodine) may reduce bioavailability compared to chlorine .

Pharmacologically Active Acetamide Derivatives

Several structurally related acetamides exhibit notable biological activities:

Anticancer Activity

- (E)-N-(2-chlorophenyl)-2-(2-methoxy-5-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)phenoxy)acetamide (Compound 141): Molecular Weight: 488.91 g/mol. Activity: Displays high tubulin-binding affinity (Surflex docking score: 12.31), outperforming colchicine derivatives in some assays. The trimethoxyphenyl and chlorophenyl groups synergize to enhance hydrophobic interactions with tubulin .

Antiviral Activity

- 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX): Activity: Binds SARS-CoV-2 main protease (binding affinity: < -22 kcal/mol) via interactions with His163 and Asn142. The pyridine ring and cyanophenyl group are critical for binding . Comparison: The hydroxyimino group in the target compound may offer unique hydrogen-bonding interactions, though its lack of a pyridine moiety limits direct analogy.

Structural and Spectroscopic Comparisons

A. N-(2-Chlorophenyl)-2-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (3d) :

- Molecular Formula : C₁₀H₈ClN₃OS₂.

- Physical Properties : Melting point = 212–216°C; IR absorption at 1708 cm⁻¹ (C=O stretch).

- Comparison: The target compound’s hydroxyimino group likely reduces thermal stability (lower melting point) compared to the thiadiazol-substituted analog .

B. N-(2-Chlorophenyl)-2,2,2-trichloroacetamide :

- 35Cl NQR Frequency : 34.85 MHz.

- Electronic Effects: The trichloroacetamide group increases electron withdrawal, raising the NQR frequency compared to the parent N-(2-chlorophenyl)acetamide (34.20 MHz). The hydroxyimino group in the target compound may similarly elevate frequency due to conjugation effects .

Stereochemical Considerations

The (E)-configuration of the hydroxyimino group is critical for maintaining planar geometry, as seen in (2E)-2-[1-(1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide, where X-ray crystallography confirmed the (E)-configuration’s role in stabilizing intermolecular hydrogen bonds .

Biological Activity

(2E)-N-(2-chlorophenyl)-2-(N-hydroxyimino)acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the various aspects of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a chlorophenyl group and a hydroxyimino moiety attached to an acetamide backbone. This structure classifies it under oxime derivatives, which are known for diverse biological properties. The presence of the chlorophenyl group may enhance lipophilicity, influencing its pharmacokinetic properties and biological interactions.

The biological activity of this compound is attributed to its ability to form hydrogen bonds with biological macromolecules through the hydroxyimino group. This interaction can modulate various biochemical pathways, leading to observed effects such as:

- Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

- Disruption of cellular processes: Interaction with proteins can affect cellular signaling pathways.

- Antimicrobial activity: Preliminary studies suggest efficacy against various pathogens.

Biological Activity Overview

Research indicates that this compound exhibits several pharmacological effects:

- Antimicrobial Activity: Studies have shown that compounds similar in structure demonstrate significant antibacterial properties.

- Anticancer Potential: Investigations into its anticancer effects suggest that it may inhibit tumor cell proliferation through various mechanisms .

Comparative Analysis with Similar Compounds

The unique structure of this compound allows for comparison with other related compounds. The following table summarizes some similar compounds and their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-hydroxyacetamide | Contains a hydroxyamino group | Antibacterial |

| 4-Chloro-N-hydroxybenzamide | Chlorobenzene derivative | Anticancer |

| N-(phenyl)-N-hydroxyacetamide | Phenyl substitution | Enzyme inhibition |

This comparison highlights how structural variations can influence biological activity, particularly in antimicrobial and anticancer applications.

Case Studies and Research Findings

Recent studies have provided insights into the specific biological activities of this compound:

- Antimicrobial Efficacy: A study evaluated the compound's effectiveness against various bacterial strains, demonstrating significant inhibition at low concentrations.

- Anticancer Activity: Another investigation focused on its ability to induce apoptosis in cancer cells, revealing promising results in vitro.

- Mechanistic Studies: Research utilizing computational models has elucidated potential binding sites and interactions within target proteins, providing a deeper understanding of its mechanism of action .

Q & A

Q. What are the optimized synthetic routes for (2E)-N-(2-chlorophenyl)-2-(N-hydroxyimino)acetamide, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves condensation of 2-chloroaniline with ethyl oxalyl chloride in the presence of triethylamine to form an intermediate, followed by hydroxylamine treatment to introduce the hydroxyimino group . Key parameters include:

- Temperature : Maintain ≤0°C during initial coupling to minimize side reactions.

- Solvent : Use anhydrous dichloromethane or THF to avoid hydrolysis.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves geometric isomers (E/Z). Yield optimization (~65–70%) requires stoichiometric control of hydroxylamine hydrochloride and pH adjustment (pH 5–6) during oxime formation .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the tautomeric forms of this compound?

- X-ray crystallography : Resolves E-configuration of the hydroxyimino group, as seen in bond angles (C=N–O ~124.9°) and hydrogen-bonding networks (e.g., N–H⋯O interactions) .

- NMR : Distinct chemical shifts for E-isomers (e.g., imino proton at δ 11.2–11.5 ppm in DMSO-d6) .

- IR : Stretching vibrations at 1640 cm⁻¹ (C=O) and 3200 cm⁻¹ (N–H) confirm tautomeric equilibrium .

Q. How does the compound’s solubility profile influence experimental design in biological assays?

The compound exhibits pH-dependent solubility:

- Polar solvents : Soluble in DMSO (>10 mM) but precipitates in aqueous buffers (pH 7.4).

- Formulation : Use 0.1% DMSO/carboxymethylcellulose for in vivo studies. Pre-saturate solutions to avoid crystallization during enzyme inhibition assays .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) predict the compound’s reactivity and enzyme-binding affinity?

- *DFT (B3LYP/6-31G)**: Calculates HOMO-LUMO gaps (~4.2 eV), indicating redox activity. MESP analysis identifies nucleophilic sites at the hydroxyimino oxygen and electrophilic regions near the chlorophenyl ring .

- Docking (AutoDock Vina) : Simulates binding to enzyme active sites (e.g., cytochrome P450 3A4) with ΔG ≈ −8.5 kcal/mol. Hydrogen bonds between the hydroxyimino group and Arg105 stabilize the complex .

Q. How can contradictory crystallographic data (e.g., bond length variations) be resolved in structural studies?

Discrepancies in C–N bond lengths (1.35–1.40 Å) may arise from:

Q. What mechanistic insights explain the compound’s redox behavior in biological systems?

- Oxidation : Reacts with H₂O₂ to form nitroso derivatives (λmax 280 nm via UV-Vis).

- Reduction : NaBH₄ converts the hydroxyimino group to an amine, altering bioactivity (IC50 increases 3-fold against kinases) .

- Assay Design : Use cyclic voltammetry (E1/2 ≈ −0.45 V vs. Ag/AgCl) to correlate redox potential with antioxidant activity (e.g., DPPH scavenging EC50 = 12 µM) .

Q. What strategies address low reproducibility in enzyme inhibition assays?

- Buffer optimization : Include 1 mM EDTA to chelate metal ions that destabilize the compound.

- Controls : Pre-incubate with 10 mM glutathione to confirm thiol-mediated inhibition is absent.

- Data normalization : Express activity as % inhibition relative to a stable analog (e.g., N-methylacetamide derivative) .

Q. How can bioconjugation techniques leverage the hydroxyimino group for targeted drug delivery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.